molecular formula C19H19BF2N2O B15347900 4,4-Difluoro-8(4'-hydroxyphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene

4,4-Difluoro-8(4'-hydroxyphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene

Cat. No.: B15347900
M. Wt: 340.2 g/mol
InChI Key: GWBVEDILOKMRQV-UHFFFAOYSA-N
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Description

. Its unique photophysical properties make it an excellent choice for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BODIPY dyes typically involves the condensation of 4,4-difluorobenzaldehyde with 4'-aminophenol in the presence of a base, followed by cyclization and subsequent reactions to introduce the boron atom. The reaction conditions include heating the mixture under reflux and using solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of BODIPY dyes involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: BODIPY dyes can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different functional groups, such as halides or alkyl groups.

Scientific Research Applications

BODIPY dyes are extensively used in scientific research due to their excellent fluorescence properties. They are employed in:

  • Chemical Sensing: Used as fluorescent probes for detecting metal ions and other analytes.

  • Biological Imaging: Utilized in fluorescence microscopy to label and visualize biological molecules and cells.

  • Medicine: Applied in diagnostic imaging and as therapeutic agents in photodynamic therapy.

  • Industry: Used in the development of sensors and optical materials.

Mechanism of Action

The fluorescence of BODIPY dyes is attributed to their ability to absorb light and emit it at a longer wavelength. The mechanism involves the excitation of electrons to a higher energy state, followed by their return to the ground state with the emission of light. The molecular targets and pathways involved include interactions with specific biomolecules and cellular components.

Comparison with Similar Compounds

  • Fluorescein

  • Rhodamine

  • Porphyrins

  • Phenolphthalein

Properties

Molecular Formula

C19H19BF2N2O

Molecular Weight

340.2 g/mol

IUPAC Name

4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenol

InChI

InChI=1S/C19H19BF2N2O/c1-11-9-13(3)23-18(11)17(15-5-7-16(25)8-6-15)19-12(2)10-14(4)24(19)20(23,21)22/h5-10,25H,1-4H3

InChI Key

GWBVEDILOKMRQV-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)O)C)C)(F)F

Origin of Product

United States

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